molecular formula C12H14N4O3 B4927670 1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol

1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol

Cat. No. B4927670
M. Wt: 262.26 g/mol
InChI Key: MBZPCTWLFNYBND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol, also known as AQAP, is a chemical compound that has been extensively studied for its potential applications in scientific research. AQAP is a derivative of quinoline, a heterocyclic aromatic compound that is commonly used in the synthesis of drugs and other bioactive compounds.

Mechanism of Action

The exact mechanism of action of 1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol is not fully understood, but it is believed to interact with certain receptors and enzymes in the body, leading to changes in cellular signaling pathways and gene expression. Studies have shown that 1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol can inhibit the activity of certain enzymes, such as tyrosine kinases and phosphodiesterases, which are involved in various cellular processes.
Biochemical and Physiological Effects:
1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol has been shown to have a range of biochemical and physiological effects in vitro and in vivo. Studies have demonstrated that 1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol can inhibit the growth and proliferation of cancer cells, suppress inflammation, and modulate immune function. Additionally, 1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol has been shown to have antioxidant and neuroprotective effects, suggesting its potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol is its versatility in scientific research. It can be easily synthesized in the lab and has a range of potential applications in various fields. However, like many chemical compounds, 1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol also has certain limitations. For example, it may exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of 1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol. One area of focus is the development of new drugs and therapies based on its chemical structure and properties. Additionally, further research is needed to fully elucidate its mechanism of action and to explore its potential applications in various fields of scientific research, including cancer biology, immunology, and neurobiology. Finally, studies are needed to determine the safety and efficacy of 1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol in vivo, with the ultimate goal of translating its potential applications into clinical practice.

Synthesis Methods

1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol can be synthesized through a multi-step process involving the reaction of 8-nitroquinoline with ethyl chloroacetate, followed by reduction with sodium borohydride and subsequent reaction with 2-amino-1-propanol. The final product is obtained through purification and isolation using column chromatography.

Scientific Research Applications

1-amino-3-[(5-nitro-8-quinolinyl)amino]-2-propanol has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. Its unique chemical structure and properties make it a promising candidate for the development of new drugs and therapies.

properties

IUPAC Name

1-amino-3-[(5-nitroquinolin-8-yl)amino]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c13-6-8(17)7-15-10-3-4-11(16(18)19)9-2-1-5-14-12(9)10/h1-5,8,15,17H,6-7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBZPCTWLFNYBND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)NCC(CN)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Amino-3-[(5-nitroquinolin-8-yl)amino]propan-2-ol

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